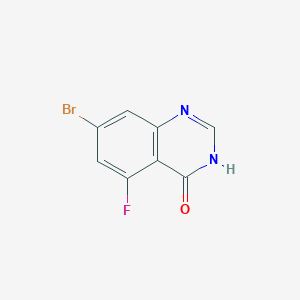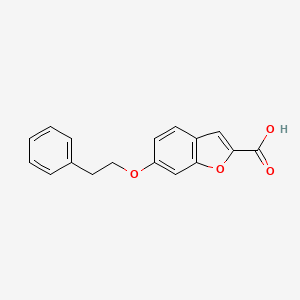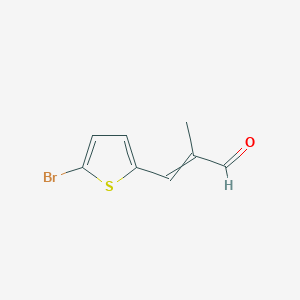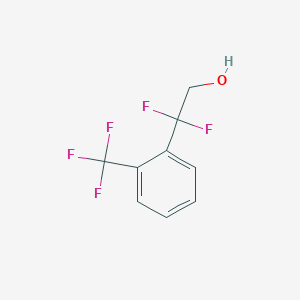![molecular formula C14H16F4N2O4 B15061161 Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is a synthetic compound characterized by its unique spirocyclic structure. The compound features two 6,6-difluoro-1-azaspiro[3.3]heptane units connected by an oxalate linker. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate typically involves the following steps:
Formation of 6,6-difluoro-1-azaspiro[3.3]heptane: This is achieved through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams.
Oxalate Linker Formation: The 6,6-difluoro-1-azaspiro[3.3]heptane units are then reacted with oxalyl chloride in the presence of a base to form the oxalate linker, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise temperature control, use of high-purity reagents, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the spirocyclic units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is unique due to its dual spirocyclic units connected by an oxalate linker, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C14H16F4N2O4 |
|---|---|
Molekulargewicht |
352.28 g/mol |
IUPAC-Name |
bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate |
InChI |
InChI=1S/C14H16F4N2O4/c15-13(16)5-11(6-13)1-3-19(11)23-9(21)10(22)24-20-4-2-12(20)7-14(17,18)8-12/h1-8H2 |
InChI-Schlüssel |
IXSCXYZHAUNAJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C12CC(C2)(F)F)OC(=O)C(=O)ON3CCC34CC(C4)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)





![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)


